
6,7-seco-angustilobine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-seco-angustilobine B is an indole alkaloid derived from the plant Alstonia scholaris, which belongs to the Apocynaceae family. This compound is part of a larger group of alkaloids known for their diverse biological activities. Alstonia scholaris has been traditionally used in various medicinal systems, including Ayurveda and Traditional Chinese Medicine, to treat a range of ailments such as fever, pain, inflammation, and respiratory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-seco-angustilobine B involves the photoinduced [3+2] cycloaddition reaction. This reaction is carried out under aerobic conditions, where the Alstonia indole alkaloid undergoes a photoinduced electron transfer, leading to the formation of a radical ion pair. This pair then undergoes further electron transfer, proton transfer, and radical recombination processes to yield the final product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the research and production are conducted at a laboratory scale, focusing on the synthesis and characterization of the compound for scientific studies .
Chemical Reactions Analysis
Types of Reactions
6,7-seco-angustilobine B primarily undergoes photoinduced [3+2] cycloaddition reactions. This type of reaction involves the addition of the compound to fullerene [C60] under aerobic conditions, resulting in the formation of a monoaddition photoadduct .
Common Reagents and Conditions
Reagents: Fullerene [C60], Alstonia indole alkaloid
Conditions: Aerobic conditions, photoinduced electron transfer
Major Products
The major product formed from the photoinduced [3+2] cycloaddition reaction is a monoaddition photoadduct, which is characterized by various spectroscopic techniques such as UV, IR, MALDI-TOFMS, and NMR .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-seco-angustilobine B involves photoinduced electron transfer and radical recombination pathways. The compound undergoes a series of electron and proton transfers, leading to the formation of radical intermediates. These intermediates then recombine to form the final product. This mechanism highlights the compound’s potential for use in photodynamic therapy and other applications that involve radical chemistry .
Comparison with Similar Compounds
Similar Compounds
- Angustilobine B acid
- Losbanine (6,7-seco-6-norangustilobine B)
- N-4-methyl angustilobine B
- Angustilobine B N-4-oxide
Uniqueness
6,7-seco-angustilobine B is unique due to its specific structural features and the types of reactions it undergoes. Unlike other similar compounds, it has been extensively studied for its photoinduced [3+2] cycloaddition reactions, making it a valuable compound for research in photochemistry and radical chemistry .
Properties
IUPAC Name |
methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMYHQHWMKUFY-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
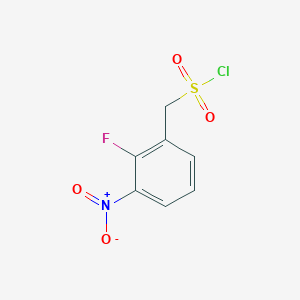
![5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)
![prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
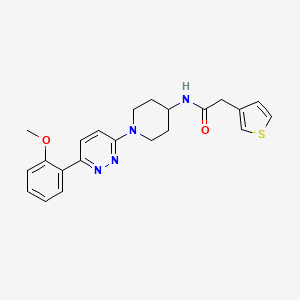
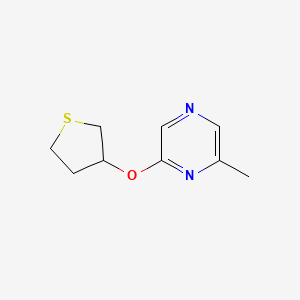
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2476924.png)
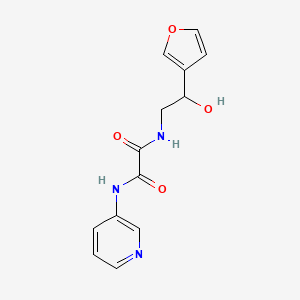
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
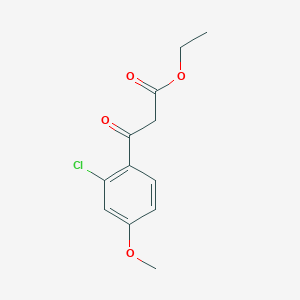
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide](/img/structure/B2476931.png)
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
